molecular formula C22H25ClN4O3 B5034058 1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

Cat. No.: B5034058
M. Wt: 428.9 g/mol
InChI Key: IHVVEHMXXTVUFA-UHFFFAOYSA-N
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Description

1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a chlorobenzoyl group and a nitro-piperidinyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the chlorobenzoyl group: This step might involve the acylation of the piperazine ring using 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the nitro-piperidinyl phenyl group: This could be done through a nucleophilic substitution reaction where the piperazine ring reacts with a nitro-substituted phenyl piperidine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, bases like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction of the nitro group: Formation of the corresponding amine.

    Substitution of the chlorine atom: Formation of various substituted derivatives.

    Hydrolysis: Breakdown into simpler organic molecules.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro group could be involved in redox reactions, while the piperazine ring might interact with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzoyl)-4-phenylpiperazine: Lacks the nitro-piperidinyl substitution.

    4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazine: Lacks the chlorobenzoyl group.

    1-(2-Chlorobenzoyl)-4-[4-methyl-3-(piperidin-1-yl)phenyl]piperazine: Has a methyl group instead of a nitro group.

Uniqueness

1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the presence of both the chlorobenzoyl and nitro-piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3/c23-19-7-3-2-6-18(19)22(28)26-14-12-24(13-15-26)17-8-9-20(27(29)30)21(16-17)25-10-4-1-5-11-25/h2-3,6-9,16H,1,4-5,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVVEHMXXTVUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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